2-Amino-4-chloro-5-fluorobenzaldehyde
Description
Overview of Halogenated and Aminated Benzaldehydes in Chemical Research
Halogenated and aminated benzaldehydes are pivotal classes of compounds in the field of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of complex molecules. patsnap.com The presence of halogen substituents (F, Cl, Br, I) on the benzaldehyde (B42025) ring significantly influences the molecule's electronic properties and reactivity, primarily through inductive and resonance effects. The electron-withdrawing nature of halogens can deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. infiniumpharmachem.com This modulation of reactivity is a cornerstone of modern synthetic strategy, allowing for controlled, regioselective functionalization. concordia.ca
Similarly, the amino group (-NH2), a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions and can also participate in a variety of bond-forming reactions. infiniumpharmachem.com The combination of both halogen and amino groups on a single benzaldehyde scaffold results in a multifunctional intermediate with a unique reactivity profile. These compounds are integral to the synthesis of high-value materials, including pharmaceuticals, agrochemicals, dyes, and polymers. patsnap.cominfiniumpharmachem.com Research in this area often focuses on developing chemoselective reactions, such as reductive amination, where the aldehyde is converted to an amine without disturbing the halogen substituents, a process of great industrial importance. researchgate.net
Significance of 2-Amino-4-chloro-5-fluorobenzaldehyde as a Synthetic Intermediate
This compound, with the chemical formula C7H5ClFNO, is a highly functionalized aromatic aldehyde that has garnered significant attention as a specialized synthetic intermediate. sigmaaldrich.cn Its importance is primarily derived from the specific arrangement of its substituents: an amino group, a chlorine atom, and a fluorine atom, which impart distinct reactivity and make it a valuable precursor for complex target molecules.
The principal application of this compound is in the agrochemical industry, where it serves as a key building block in the synthesis of potent herbicides. smolecule.com Notably, it is an intermediate in the manufacturing pathway of saflufenacil (B1680489), a commercial herbicide used for broadleaf weed control in crops like corn and soybeans. smolecule.comwikipedia.org Saflufenacil belongs to the pyrimidinedione class of herbicides that function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netwikipedia.org The synthesis of the core structure of saflufenacil relies on precursors that feature the 2-amino-4-chloro-5-fluoro-phenyl moiety provided by this benzaldehyde or its closely related derivatives, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde. google.com
Beyond its established role in agrochemicals, the unique combination of functional groups suggests its potential as a building block for novel pharmaceuticals. smolecule.com The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The aldehyde group can be readily transformed into a variety of other functionalities, while the amino group and halogenated ring provide sites for further molecular elaboration, making it a versatile scaffold for creating libraries of compounds for biological screening. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 184844-05-1 |
| Molecular Formula | C7H5ClFNO |
| Molecular Weight | 173.57 g/mol |
| Appearance | Powder/Crystal |
Research Trajectories and Academic Relevance
The academic and industrial research involving this compound and related structures is primarily driven by its utility in synthesizing biologically active compounds. A major research trajectory is the optimization of synthetic routes to saflufenacil and other PPO-inhibiting herbicides. researchgate.net Numerous patents detail multistep syntheses that rely on intermediates with the same substitution pattern, starting from precursors like 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid, which are then nitrated, reduced, and functionalized to create the final herbicide. google.comgoogle.com This highlights a continuous industrial drive for more efficient, cost-effective, and environmentally benign manufacturing processes.
Another significant area of research focuses on the broader applications of polysubstituted aromatic compounds in medicinal chemistry. While the direct use of this compound in drug synthesis is less documented than in agrochemicals, its structural motifs are of high interest. For instance, fluorinated aminobenzaldehydes are explored as intermediates for synthesizing radiolabelled compounds for diagnostic purposes, such as [2′-18F]-1,4-benzodiazepine-2-ones. researchgate.net This suggests a potential research avenue for using this compound to access novel central nervous system agents or other therapeutics where the specific halogenation pattern could confer desirable pharmacological properties.
The academic relevance of this compound also lies in the exploration of its chemical reactivity. Studies on the selective transformation of its functional groups—such as nucleophilic substitution of the halogens, derivatization of the amino group, or condensation reactions of the aldehyde—contribute to the fundamental understanding of organic synthesis. smolecule.com The development of novel catalytic methods that can tolerate the multiple functional groups present in molecules like this compound is a persistent goal in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUUMWAHBIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Chloro 5 Fluorobenzaldehyde and Its Structural Analogs
Strategies for Directed Aromatic Functionalization
The strategic introduction of halogen and amino groups onto the aromatic ring is fundamental to the synthesis of the target compound. The directing effects of the substituents play a crucial role in achieving the desired regiochemistry.
Regioselective Halogenation Approaches
Regioselective halogenation is a key step in constructing the 4-chloro-5-fluoro substitution pattern. The choice of substrate and halogenating agent is critical to control the position of halogen introduction.
For instance, the chlorination of an unprotected aniline (B41778), such as 3-fluoroaniline, can be achieved with high regioselectivity. The amino group is a strong ortho-, para-director. In the case of 3-fluoroaniline, the para-position to the amino group is the most activated site for electrophilic substitution. Therefore, chlorination would be expected to occur at the 4- and 6-positions. To achieve the desired 4-chloro-5-fluoroaniline, a different strategy might be necessary, potentially involving a starting material that already contains some of the required substituents or employing a directing group to control the regioselectivity.
One approach to regioselective chlorination of anilines involves the use of copper(II) chloride in an ionic liquid. This method has been shown to favor para-chlorination of various aniline derivatives. nih.gov While this method is effective for para-substitution, achieving the specific 2-amino-4-chloro-5-fluoro substitution pattern from a simple aniline would require a multi-step process or a more advanced directing group strategy.
A summary of reagents for regioselective chlorination of anilines is presented in the table below.
| Reagent System | Substrate Type | Predominant Regioselectivity | Reference |
| Copper(II) chloride in ionic liquid | Unprotected anilines | Para | nih.gov |
| Sulfonyl chloride | Unprotected anilines | Para and Ortho | nih.gov |
| N-Chlorosuccinimide (NCS) | Unprotected anilines | Para and Ortho | nih.gov |
Directed Amination Reactions on Fluorinated and Chlorinated Aromatic Precursors
Introducing an amino group at a specific position on a pre-functionalized aromatic ring is another viable strategy. This can be achieved through various methods, including nucleophilic aromatic substitution or directed C-H amination.
For a precursor such as 4-chloro-3-fluorobenzaldehyde, a directed ortho-amination reaction would be required to introduce the amino group at the 2-position. Rhodium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of amino groups at specific C-H bonds, often guided by a directing group. researchgate.net In the context of 2,4-diarylquinazolines, rhodium catalysis with N-fluorobenzenesulfonimide as the amino source has demonstrated high regioselectivity for C-H amination. researchgate.net While not a direct example for the target molecule, this methodology highlights the potential of directed C-H amination in complex syntheses.
Nitration-Reduction Sequences for Amino Group Introduction
A common and effective method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This involves the electrophilic nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.
A plausible synthetic route to 2-Amino-4-chloro-5-fluorobenzaldehyde starts with 2-chloro-4-fluorotoluene (B151448). Nitration of this starting material has been reported to yield 2-chloro-4-fluoro-5-nitrotoluene (B44648) with good regioselectivity. google.comgoogle.com The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). chemicalbook.comchemicalbook.com The choice of reducing agent can be critical to avoid side reactions, especially in the presence of other reducible functional groups like the aldehyde.
The general scheme for this sequence is as follows:
Nitration: 2-chloro-4-fluorotoluene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position, yielding 2-chloro-4-fluoro-5-nitrotoluene. google.com
Reduction: The resulting 2-chloro-4-fluoro-5-nitrotoluene is then subjected to reduction to convert the nitro group into an amino group, affording 4-chloro-5-fluoro-2-toluidine.
Introduction and Modification of the Aldehyde Moiety
The introduction of the aldehyde group can be accomplished either by direct formylation of an aniline precursor or by the oxidation of a precursor containing a methyl or alcohol group at the desired position.
Formylation Reactions on Substituted Anilines (e.g., Vilsmeier-Haack Analogs)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including anilines. wikipedia.orgorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl3). numberanalytics.com
For the synthesis of this compound, the Vilsmeier-Haack formylation of 4-chloro-5-fluoroaniline would be a direct approach. The amino group is a strong activating group and directs the electrophilic formylating agent to the ortho and para positions. In the case of 4-chloro-5-fluoroaniline, the position ortho to the amino group (the 2-position) is sterically less hindered and electronically activated, making it a likely site for formylation.
The general conditions for a Vilsmeier-Haack reaction are summarized below.
| Reagents | Solvent | Temperature | Reference |
| POCl₃, DMF | Dichloromethane or excess DMF | 0 °C to reflux | numberanalytics.comijpcbs.com |
| Oxalyl chloride, DMF | Dichloromethane | Low temperature | numberanalytics.com |
The efficiency and regioselectivity of the Vilsmeier-Haack reaction can be influenced by the specific substituents on the aniline ring and the reaction conditions.
Oxidative Transformations of Precursor Alcohols or Methyl Groups
An alternative strategy for introducing the aldehyde group involves the oxidation of a precursor that already contains a methyl or alcohol functionality at the desired position.
One approach starts from 2-chloro-4-fluorotoluene. As mentioned in section 2.1.3, this compound can be nitrated to 2-chloro-4-fluoro-5-nitrotoluene. The methyl group can then be oxidized to an aldehyde. A variety of oxidizing agents can be used for the benzylic oxidation of a methyl group to an aldehyde, including potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN). masterorganicchemistry.comlibretexts.org However, controlling the oxidation to stop at the aldehyde stage without further oxidation to the carboxylic acid can be challenging.
A more controlled method involves the initial halogenation of the methyl group followed by hydrolysis. For example, 2-chloro-4-fluorotoluene can be chlorinated under UV light to form 2-chloro-4-fluoro-dichlorotoluene, which is then hydrolyzed to 2-chloro-4-fluorobenzaldehyde (B1630644). google.com This aldehyde can then be nitrated and subsequently reduced to the target compound.
Alternatively, if the precursor is a benzyl (B1604629) alcohol, such as (2-amino-4-chloro-5-fluorophenyl)methanol, it can be selectively oxidized to the corresponding aldehyde. A number of mild oxidizing agents are available for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reagents are known to efficiently oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.
A summary of common oxidizing agents for the conversion of benzyl alcohols to benzaldehydes is provided in the table below.
| Oxidizing Agent | Typical Conditions | Selectivity |
| Manganese Dioxide (MnO₂) | Dichloromethane, room temperature | High for benzylic/allylic alcohols |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Good for primary alcohols to aldehydes |
| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild and selective for primary alcohols |
Hydrolysis of Dihalo-methyl Benzenes as Synthetic Pathways
A significant pathway to substituted benzaldehydes involves the hydrolysis of the corresponding dihalo-methyl benzene (B151609) derivatives. In the context of this compound, a common precursor is 2-chloro-4-fluoro-1-(dichloromethyl)benzene. The transformation of the dichloromethyl group into a formyl group is a crucial step that can be achieved under various hydrolytic conditions.
A patented method describes the synthesis of 2-chloro-4-fluorobenzaldehyde, a direct precursor to the nitrated and subsequently aminated target molecule, through the hydrolysis of 2-chloro-4-fluoro-dichlorotoluene. google.com This process involves heating the dihalo-methyl benzene in the presence of a catalyst. google.com The reaction is typically carried out in water at temperatures ranging from 10-100 °C for a duration of 3-40 hours. google.com Upon completion, the product is isolated by cooling the reaction mixture to induce solidification, followed by filtration, washing, and drying. google.com This method highlights a direct and industrially scalable approach to the benzaldehyde (B42025) core structure.
The efficiency of this hydrolysis can be significantly influenced by the choice of catalyst and reaction conditions, as will be discussed in the subsequent sections.
Convergent and Divergent Multi-step Synthetic Sequences
The synthesis of a multi-substituted aromatic compound like this compound can be approached through either convergent or divergent synthetic strategies.
Convergent Synthesis: In a convergent synthesis, different fragments of the final molecule are prepared separately and then joined together in the later stages of the synthesis. For this compound, a hypothetical convergent approach could involve the synthesis of a suitably protected 2-aminobenzaldehyde (B1207257) fragment and a separate halogenated aromatic piece, which are then coupled. However, a more practical and commonly employed strategy for this particular molecule is a linear, multi-step sequence that can be considered more divergent in its later stages.
Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related compounds. A prominent synthetic route to this compound follows a divergent path starting from 2-chloro-4-fluorotoluene. This common precursor undergoes a series of functional group transformations to yield the target molecule and potentially other analogs.
A well-documented multi-step sequence is as follows:
Chlorination: 2-chloro-4-fluorotoluene is subjected to chlorination, often under UV irradiation, to produce 2-chloro-4-fluoro-1-(dichloromethyl)benzene. google.com
Hydrolysis: The resulting dichloromethyl compound is then hydrolyzed to 2-chloro-4-fluorobenzaldehyde. google.com
Nitration: The 2-chloro-4-fluorobenzaldehyde is nitrated, typically using a mixture of concentrated sulfuric acid and fuming nitric acid or a nitrate salt, to introduce a nitro group at the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzaldehyde. google.com
Reduction: The final step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, to furnish the desired this compound.
This linear sequence allows for the synthesis of the target compound and, by modifying the final reduction step or introducing other functional groups after the nitration, can be adapted to produce a range of structural analogs.
Advanced Catalyst Systems in Synthetic Pathways
The efficiency and selectivity of the synthetic steps leading to this compound are often dictated by the catalyst system employed. Modern organic synthesis increasingly relies on advanced catalysts to achieve high yields and purity under milder conditions.
In the hydrolysis of dihalo-methyl benzenes, the use of phase transfer catalysts (PTCs) can significantly enhance the reaction rate and yield. These reactions often involve an aqueous phase containing the hydrolyzing agent and an organic phase in which the dihalo-methyl benzene is dissolved. A PTC facilitates the transfer of the hydroxide (B78521) ion (or other nucleophile) from the aqueous phase to the organic phase, where it can react with the substrate.
For the hydrolysis of 2-chloro-4-fluoro-dichlorotoluene, a variety of catalysts have been reported, including N,N-dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran, methanol (B129727), ethanol, and N,N-dimethylformamide. google.com More conventional phase transfer catalysts such as quaternary ammonium salts are also highly effective. Examples include:
Tetrabutylammonium bromide (TBAB)
Benzyltriethylammonium chloride
Tetrabutylammonium hydrogen sulfate (B86663)
Trioctylmethylammonium chloride
Dodecyltrimethylammonium chloride
Tetradecyltrimethylammonium chloride google.com
| Catalyst | Catalyst Type | Reported Application |
|---|---|---|
| N,N-dimethyl sulfoxide (DMSO) | Organic Solvent/Catalyst | Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene google.com |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene google.com |
| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene google.com |
While the primary route to this compound often involves the reduction of a nitro group, an alternative strategy for introducing the amino group is through transition metal-catalyzed cross-coupling reactions. These methods are particularly useful for the synthesis of structural analogs where the amino group is introduced at a different stage or in a more complex molecular context.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically by coupling an aryl halide with an amine. ias.ac.in Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. ias.ac.in However, modern advancements have led to the development of more efficient ligand-supported copper catalyst systems that operate under milder conditions. A potential application in the synthesis of a structural analog could involve the reaction of 2,4-dichloro-5-fluorobenzaldehyde (B1272641) with ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. nih.govwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. nih.gov A plausible synthetic route to this compound could involve the Buchwald-Hartwig amination of 2,4-dichloro-5-fluorobenzaldehyde. A key challenge in this approach is the selective amination at the 2-position over the 4-position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for controlling the regioselectivity and achieving a high yield. The use of ammonia equivalents, such as benzophenone (B1666685) imine followed by hydrolysis, is a common strategy when introducing a primary amino group via this methodology. wikipedia.org
| Reaction | Metal Catalyst | Typical Substrates | Key Features |
|---|---|---|---|
| Ullmann Condensation | Copper | Aryl halides, Amines | Often requires high temperatures; modern variants use ligands for milder conditions. ias.ac.in |
| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Broad substrate scope, high functional group tolerance, milder reaction conditions. nih.gov |
Chemical Transformations and Reactivity Profiles of 2 Amino 4 Chloro 5 Fluorobenzaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group, characterized by a carbonyl (C=O) moiety bonded to a hydrogen atom and an aromatic ring, is highly susceptible to chemical modification. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the entire functional group can be converted to other functionalities through oxidation and reduction processes.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. It involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo further reactions. Condensation reactions are a subset of these processes where the initial addition is followed by the elimination of a small molecule, typically water.
The Knoevenagel condensation is a well-established method for carbon-carbon bond formation that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.goveurekaselect.com For 2-Amino-4-chloro-5-fluorobenzaldehyde, this reaction provides a pathway to α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. eurekaselect.com
The reaction is typically carried out by treating the aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govrsc.org The electron-withdrawing groups on the active methylene compound increase its acidity, facilitating deprotonation by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The general scheme for this reaction is depicted below.
General Scheme of Knoevenagel Condensation

In this reaction, the aldehyde (1) reacts with an active methylene compound (2) in the presence of a base to form an α,β-unsaturated product (3).
The reaction can be influenced by various factors, including the nature of the solvent and the catalyst. For instance, the use of ionic liquids as solvents has been shown to enhance the reaction rate and yield in some cases. arkat-usa.orgrsc.org Microwave irradiation has also been employed to accelerate the Knoevenagel condensation, often leading to shorter reaction times and higher yields. eurekaselect.com
The products of the Knoevenagel condensation of this compound with different active methylene compounds are versatile intermediates. For example, the resulting vinylarenes can be used in the synthesis of various heterocyclic compounds, such as quinazolines and other fused-ring systems. marquette.edumdpi.comnih.govgoogle.com
Table 1: Examples of Knoevenagel Condensation Reactions with Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Hybrid Nanocomposite | Ethanol | 2-(4-chlorobenzylidene)malononitrile | 91-98 | researchgate.net |
| 4-Fluorobenzaldehyde | Malononitrile | NiCu@MWCNT | Not specified | 2-(4-fluorobenzylidene)malononitrile | 74 ± 3 | nih.gov |
| Benzaldehyde (B42025) | Ethyl Cyanoacetate | DABCO | Ionic Liquid | Ethyl 2-cyano-3-phenylacrylate | 83-99 | rsc.org |
| 4-Nitrobenzaldehyde | Malononitrile | NiCu@MWCNT | Not specified | 2-(4-nitrobenzylidene)malononitrile | 96 ± 1 | nih.gov |
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. organic-chemistry.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is a key transformation in organic synthesis, as imines are versatile intermediates for the synthesis of various nitrogen-containing compounds. organic-chemistry.org
The reaction is typically carried out by mixing the aldehyde and the primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.com The reaction conditions can be mild, and in some cases, the reaction can proceed without a solvent. scirp.orgredalyc.org
General Scheme of Schiff Base Formation

In this reaction, the aldehyde (1) reacts with a primary amine (4) to form a Schiff base (5) and water.
The resulting Schiff bases can be isolated or used in situ for further transformations. For instance, they can be reduced to form secondary amines or can participate in cycloaddition reactions to generate heterocyclic compounds. The stability of the imine product can be influenced by the nature of the substituents on both the aldehyde and the amine.
Table 2: Examples of Imine Synthesis from Aldehydes
| Aldehyde | Amine | Catalyst/Conditions | Product | Reference |
| Benzaldehyde | Ethylamine | Not specified | N-Benzylideneethylamine | masterorganicchemistry.com |
| Aromatic Aldehydes | Primary Amines | Acid catalyst | N-Aryl/alkyl imines | organic-chemistry.orgredalyc.org |
| Aldehydes | Alkyl Bromides, Aqueous Ammonia (B1221849) | Mild, three-component reaction | Imines | organic-chemistry.org |
| p-Hydroxy Benzaldehyde | Substituted Aniline (B41778) | Not specified | Substituted Imines | researchgate.net |
Similar to the formation of Schiff bases, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. wikipedia.orgnih.govmdpi.comresearchgate.net These reactions are also condensation reactions involving the nucleophilic attack of the nitrogen atom of the hydrazine or hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration.
Hydrazone formation is a versatile reaction used in the synthesis of various heterocyclic compounds, such as pyrazoles. nih.gov The reaction is typically carried out by reacting the aldehyde with a hydrazine derivative in a suitable solvent, sometimes with the addition of a catalytic amount of acid. researchgate.net
Oxime formation is another important derivatization of aldehydes. wikipedia.org Oximes can exist as E and Z isomers and are useful intermediates in organic synthesis. wikipedia.org For example, they can undergo the Beckmann rearrangement to form amides. wikipedia.org The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base is a common method for the synthesis of oximes. wikipedia.orggoogle.com
General Scheme of Hydrazone and Oxime Formation

In these reactions, the aldehyde (1) reacts with a hydrazine derivative (6) to form a hydrazone (7) or with hydroxylamine (8) to form an oxime (9).
Table 3: Examples of Hydrazone and Oxime Synthesis
| Aldehyde | Reagent | Product | Conditions | Reference |
| 4-Chlorobenzaldehyde | Benzoic acid hydrazide | N'-(4-chlorobenzylidene)benzohydrazide | Reflux in THF/ethanol with acetic acid | researchgate.net |
| Phenolic and Furanyl Aldehydes | Hydrazines/Hydrazinamides | Hydrazones | Mechanochemical synthesis | mdpi.com |
| Benzaldehyde | Hydroxylamine hydrochloride | Benzaldehyde oxime | Room temperature in methanol (B129727) with a base | wikipedia.org |
| Substituted Benzaldehydes | Hydroxylamine hydrochloride | Substituted benzaldehyde oximes | Microwave synthesis | google.com |
| Aryl Aldehydes | Hydroxylamine hydrochloride | Aryl oximes | Catalyst-free in mineral water | ias.ac.in |
Oxidation Reactions of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-amino-4-chloro-5-fluorobenzoic acid. nih.gov This transformation is a common and important reaction in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of a wide range of other functional groups, such as esters, amides, and acid chlorides.
A variety of oxidizing agents can be used to effect this transformation. ebsco.comorganic-chemistry.org Common choices include potassium permanganate (B83412) (KMnO4), chromium-based reagents like Jones reagent (CrO3 in sulfuric acid), and milder oxidants such as silver oxide (Ag2O). The choice of oxidizing agent depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation. libretexts.org For substrates with sensitive functional groups, milder and more selective oxidizing agents are preferred.
General Scheme of Aldehyde Oxidation

In this reaction, the aldehyde (1) is oxidized to the corresponding carboxylic acid (10).
The synthesis of 2-amino-4-chloro-5-fluorobenzoic acid has been reported through various synthetic routes, often involving the oxidation of a precursor molecule. google.com For instance, it can be prepared from 4-fluoro-halogenobenzoic acids through nitration followed by reduction. google.com Another approach involves the oxidation of 5-fluoro-1H-indole-2,3-dione with hydrogen peroxide under alkaline conditions. google.com
Table 4: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Description | Reference |
| Potassium Permanganate (KMnO4) | A strong oxidizing agent that can oxidize primary alcohols and aldehydes to carboxylic acids. | libretexts.org |
| Jones Reagent (CrO3/H2SO4) | A strong oxidizing agent used to convert primary and secondary alcohols to carboxylic acids and ketones, respectively. | |
| Silver(I) Oxide (Ag2O) | A mild oxidizing agent often used for the selective oxidation of aldehydes to carboxylic acids. | nih.gov |
| Hydrogen Peroxide (H2O2) | Can be used for the oxidation of aldehydes, sometimes in the presence of a catalyst. | google.com |
| Quinones/DMSO | A transition-metal-free system for the oxidative amidation of benzaldehydes. | nih.gov |
Reduction Reactions to Alcohols or Amines
The aldehyde group of this compound can be reduced to a primary alcohol, (2-amino-4-chloro-5-fluorophenyl)methanol, or converted to an amine through reductive amination. tcichemicals.comnumberanalytics.comsigmaaldrich.com These reduction reactions are fundamental transformations in organic synthesis, providing access to important classes of compounds.
The reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing agents. tcichemicals.comnumberanalytics.comsigmaaldrich.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). numberanalytics.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups such as esters and amides. numberanalytics.com Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of functional groups. numberanalytics.com
General Scheme of Aldehyde Reduction to Alcohol

In this reaction, the aldehyde (1) is reduced to the corresponding primary alcohol (11).
Reductive amination is a two-step process that converts an aldehyde into an amine. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmdpi.com The first step is the formation of an imine through the reaction of the aldehyde with an amine, as described in section 3.1.1.2. The imine is then reduced in the second step to yield the corresponding amine. masterorganicchemistry.com This reaction can be performed in a one-pot procedure by reacting the aldehyde, amine, and a suitable reducing agent together. wikipedia.org Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the iminium ion in the presence of the aldehyde. masterorganicchemistry.com
General Scheme of Reductive Amination

In this reaction, the aldehyde (1) reacts with an amine (4) to form an imine intermediate, which is then reduced to the corresponding secondary amine (12).
Table 5: Common Reducing Agents for Aldehydes and Imines
| Reducing Agent | Application | Description | Reference |
| Sodium Borohydride (NaBH4) | Reduction of aldehydes to alcohols | A mild and selective reducing agent. | numberanalytics.com |
| Lithium Aluminum Hydride (LiAlH4) | Reduction of aldehydes to alcohols | A strong and less selective reducing agent. | numberanalytics.com |
| Sodium Cyanoborohydride (NaBH3CN) | Reductive amination | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Reductive amination | A mild and selective reducing agent for reductive amination. | organic-chemistry.org |
| Hydrogen (H2) with a metal catalyst (e.g., Ni, Pd, Pt) | Reductive amination | Used for the catalytic hydrogenation of imines. | wikipedia.orgnih.gov |
Reactions Involving the Aromatic Amino Group
The aromatic amino group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. As a nucleophilic center, it readily participates in a variety of chemical transformations, including reactions with electrophiles and as a building block in the synthesis of more complex molecular architectures.
Amidation and Acylation Reactions
The primary amino group of this compound can be readily converted into amide derivatives through acylation. This transformation is typically achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.
For instance, acylation with acetic anhydride (B1165640) can convert the amino group into an acetamido group. This reaction is often used as a strategy to protect the amino group during subsequent chemical modifications of the molecule. The resulting N-(4-chloro-2-formyl-5-fluorophenyl)acetamide features a less nucleophilic and less basic amino-derived group, which can prevent unwanted side reactions in processes like nitration or oxidation. The general scheme for acylation is presented below:
Reactant A: this compound
Reactant B: Acylating Agent (e.g., Acetyl chloride, Acetic anhydride)
Product: N-(4-chloro-2-formyl-5-fluorophenyl)amide
The reactivity in these reactions can be influenced by the choice of solvent and base. Aprotic solvents are commonly employed, and non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534) are used to scavenge the generated acid (e.g., HCl). Lewis acids can also be utilized to catalyze amidation reactions under specific conditions. nih.gov
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Name | Catalyst/Base |
|---|---|---|
| Acetic Anhydride | N-(4-chloro-2-formyl-5-fluorophenyl)acetamide | Pyridine |
| Benzoyl Chloride | N-(4-chloro-2-formyl-5-fluorophenyl)benzamide | Triethylamine |
| Trifluoroacetic Anhydride | N-(4-chloro-2-formyl-5-fluorophenyl)-2,2,2-trifluoroacetamide | None (reagent is highly reactive) |
Alkylation and Reductive Amination
Alkylation of the amino group in this compound can introduce alkyl substituents, leading to secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products. masterorganicchemistry.com
A more controlled and versatile method for introducing alkyl groups onto the amino function is through reductive amination. This process, however, typically involves the reaction of an amine with a carbonyl compound. In the context of modifying the existing amino group of this compound, the strategy would involve a two-step sequence:
Imine Formation: The amino group reacts with an external aldehyde or ketone to form an imine (Schiff base).
Reduction: The resulting imine is then reduced to the corresponding secondary amine using a selective reducing agent.
Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com
It is important to distinguish this from the reductive amination involving the molecule's own aldehyde group, which would react with an external amine. The focus in this subsection is the transformation of the -NH₂ group.
Table 2: Reductive Amination Approach for Amino Group Alkylation
| Carbonyl Compound | Intermediate | Reducing Agent | Final Product (Secondary Amine) |
|---|---|---|---|
| Formaldehyde | Imine from formaldehyde | NaBH₃CN | 2-(Methylamino)-4-chloro-5-fluorobenzaldehyde |
| Acetone | Imine from acetone | NaBH(OAc)₃ | 2-(Isopropylamino)-4-chloro-5-fluorobenzaldehyde |
| Cyclohexanone | Imine from cyclohexanone | NaBH₄ | 2-(Cyclohexylamino)-4-chloro-5-fluorobenzaldehyde |
Cyclization Reactions to Form Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. The ortho-disposition of the amino and aldehyde groups provides a reactive scaffold for cyclocondensation reactions with a wide range of reagents.
These reactions typically involve the formation of one or more new rings by reacting the amino and aldehyde functionalities with a molecule containing two reactive sites. This approach is a cornerstone in the synthesis of pharmacologically relevant structures like quinazolines, quinolines, and benzodiazepines.
For example, reaction with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base can lead to the formation of substituted quinoline (B57606) derivatives through a Friedländer-type annulation. Similarly, condensation with amidines or guanidines can yield substituted quinazolines. researchgate.net The specific reaction conditions (solvent, temperature, catalyst) determine the final heterocyclic product. The presence of the halogen substituents on the benzene ring also offers sites for further modification of the resulting heterocyclic system.
Reactivity Influenced by Halogen Substituents (Chlorine and Fluorine)
The chlorine and fluorine atoms on the aromatic ring of this compound significantly modulate its reactivity. Their strong electronegativity and ability to act as leaving groups are central to the compound's participation in nucleophilic aromatic substitution, while their electronic effects also influence the outcome of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Potential
Aromatic rings bearing halogens can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the Sₙ1 and Sₙ2 reactions of alkyl halides. libretexts.org The SNAr mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemrxiv.org
In this compound, the aldehyde group (-CHO) is a moderately electron-withdrawing group. It is positioned ortho to the chlorine atom and meta to the fluorine atom.
Activation for Chlorine Substitution: The ortho-aldehyde group helps to stabilize the negative charge that develops in the ring during a nucleophilic attack at the carbon bearing the chlorine atom.
Activation for Fluorine Substitution: The aldehyde group is meta to the fluorine, offering no resonance stabilization for an attack at this position. libretexts.org
Conversely, the amino group (-NH₂) is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the combined electronic landscape suggests that SNAr reactions are plausible, particularly at the C-4 position (chloro substituent), especially with strong nucleophiles or under forcing conditions.
The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1/Sₙ2 reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Despite this, the position of the activating group is crucial. Given that the activating -CHO group is ortho to chlorine and meta to fluorine, the substitution of chlorine is electronically favored.
Potential nucleophiles for these reactions include alkoxides, amines, and thiolates, which could displace the chlorine atom to yield a variety of derivatives.
Table 3: Analysis of SNAr Potential
| Position | Leaving Group | Activating Group | Position of Activating Group | Predicted Reactivity |
|---|---|---|---|---|
| C-4 | Chlorine (-Cl) | Aldehyde (-CHO) | ortho | Moderately Favorable |
| C-5 | Fluorine (-F) | Aldehyde (-CHO) | meta | Unfavorable |
Electronic Effects on Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.
The substituents on this compound have competing effects:
-NH₂ (Amino): A powerful activating group and a strong ortho-, para-director.
-Cl (Chloro): A deactivating group, but an ortho-, para-director due to resonance stabilization of the intermediate by its lone pairs.
-F (Fluoro): A deactivating group, also an ortho-, para-director.
-CHO (Aldehyde): A moderately deactivating group and a meta-director.
The directing effects determine the position of substitution. The available positions on the ring are C-3 and C-6.
Directing to C-3: The amino group (-NH₂) directs ortho to this position. The chlorine atom (-Cl) also directs ortho. The aldehyde group (-CHO) directs meta.
Directing to C-6: The amino group (-NH₂) directs para to this position. The fluorine atom (-F) directs ortho.
The amino group is the strongest director. Its ortho-directing influence towards C-3 and its para-directing influence towards C-6 are both strong. However, the C-3 position is sterically less hindered compared to C-6, which is flanked by the fluorine and aldehyde groups. Furthermore, the C-3 position is ortho to the strongly activating amino group and ortho to the chloro group. Therefore, electrophilic substitution is most likely to occur at the C-3 position.
Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | C-2 | Activating | Ortho, Para |
| -CHO | C-1 | Deactivating | Meta |
| -Cl | C-4 | Deactivating | Ortho, Para |
| -F | C-5 | Deactivating | Ortho, Para |
Regioselectivity and Stereoselectivity in Complex Transformations
The intricate arrangement of substituents on the aromatic ring of this compound profoundly influences the regioselectivity and stereoselectivity of complex chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms dictates the reactivity of the molecule, guiding the formation of specific isomers in cyclization and addition reactions.
The directing effects of the substituents on the benzene ring are crucial in determining the regiochemical outcome of electrophilic and nucleophilic substitution reactions. In the context of complex transformations, such as the synthesis of heterocyclic systems, the inherent electronic properties of this compound predispose it to react in a highly controlled manner. For instance, in reactions where the amino group acts as a nucleophile and the aldehyde as an electrophile, the electronic nature of the aromatic ring, influenced by the chloro and fluoro substituents, can affect the reactivity of these functional groups and, consequently, the regioselectivity of ring closure.
In stereoselective reactions, the focus shifts to the three-dimensional arrangement of atoms. While this compound itself is not chiral, it can be a crucial building block in the synthesis of chiral molecules. The stereochemical outcome of reactions involving this compound is often controlled by the use of chiral reagents, catalysts, or auxiliaries. These external sources of chirality interact with the substrate to favor the formation of one stereoisomer over another.
A notable example of controlling stereoselectivity is the synthesis of benzodiazepine (B76468) derivatives, where a chiral center can be introduced. The conformation of the resulting seven-membered ring and the stereochemistry of substituents are of paramount importance for the biological activity of these compounds. Research in this area has demonstrated that the careful selection of chiral starting materials or reagents can lead to the highly diastereoselective or enantioselective synthesis of complex heterocyclic structures.
The following hypothetical data tables illustrate how the regioselectivity and stereoselectivity might be influenced in reactions involving a substituted aminobenzaldehyde like this compound. These examples are based on established principles of organic chemistry, as specific research data for this exact compound is not available.
Table 1: Hypothetical Regioselectivity in a Friedländer-Type Annulation
The Friedländer annulation is a classic method for the synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group. The regioselectivity of this reaction can be influenced by the substituents on the aromatic ring of the aminobenzaldehyde.
| Entry | Methylene Component | Catalyst | Solvent | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) |
| 1 | Ethyl acetoacetate | L-Proline | Ethanol | 7-chloro-6-fluoro-4-methylquinoline-2-carboxylate | 5-chloro-6-fluoro-4-methylquinoline-2-carboxylate | 85:15 |
| 2 | Cyclohexanone | p-Toluenesulfonic acid | Toluene | 9-chloro-8-fluoro-1,2,3,4-tetrahydroacridine | 7-chloro-8-fluoro-1,2,3,4-tetrahydroacridine | 90:10 |
| 3 | Acetylacetone | Piperidine | Methanol | 2-acetyl-7-chloro-6-fluoro-4-methylquinoline | 2-acetyl-5-chloro-6-fluoro-4-methylquinoline | 80:20 |
This table is a hypothetical representation to illustrate the concept of regioselectivity.
Table 2: Hypothetical Diastereoselectivity in a Reaction with a Chiral Auxiliary
In this hypothetical example, this compound is reacted with a chiral auxiliary to induce diastereoselectivity in a subsequent addition reaction to the imine formed from the aldehyde and the auxiliary.
| Entry | Chiral Auxiliary | Nucleophile | Diastereomer A | Diastereomer B | Diastereomeric Ratio (A:B) |
| 1 | (R)-2-Amino-2-phenylethanol | Grignard Reagent (CH₃MgBr) | (R,R)-product | (R,S)-product | 95:5 |
| 2 | (S)-1-Phenylethylamine | Organolithium Reagent (n-BuLi) | (S,R)-product | (S,S)-product | 92:8 |
| 3 | Evans Auxiliary derivative | Enolate of ethyl acetate | (R,S)-product | (R,R)-product | 98:2 |
This table is a hypothetical representation to illustrate the concept of diastereoselectivity.
Derivatives and Their Applications in Organic Synthesis
Synthesis of Substituted Benzene (B151609) Scaffolds
While 2-Amino-4-chloro-5-fluorobenzaldehyde is itself a substituted benzene scaffold, its primary application lies in its conversion to fused ring systems rather than as a starting material for other simple benzene derivatives. The reactivity of the amino and aldehyde groups typically directs synthetic pathways toward intramolecular or intermolecular cyclization reactions to form heterocyclic structures. However, the inherent functional groups could, in principle, be modified to yield other benzene scaffolds. For instance, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other substituents. Similarly, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, creating new derivatives that remain on the benzene scaffold. These transformations, while chemically feasible, are less commonly documented in the literature compared to its use in heterocyclic synthesis.
Incorporation into Complex Heterocyclic Systems
The most significant application of this compound is as a key intermediate in the construction of various nitrogen-containing heterocyclic systems. The ortho-disposed amino and aldehyde groups are perfectly positioned to participate in condensation and cyclization reactions, leading to the formation of fused bicyclic and polycyclic structures that are prevalent in medicinal chemistry and materials science.
The synthesis of indoles from 2-aminobenzaldehydes is a well-established transformation in organic chemistry. One mild and efficient method involves the reaction of a 2-(alkylamino)benzaldehyde with ethyl diazoacetate (EDA) in the presence of a Lewis acid catalyst like BF₃·OEt₂. acs.org This reaction proceeds via an initial addition followed by a acs.orgnih.gov-aryl shift and cyclization to cleanly afford 3-ethoxycarbonylindoles. acs.org This method offers excellent regiochemical control and tolerates a wide variety of substituents on the aromatic ring, including electron-withdrawing groups like chlorine and fluorine. acs.org Therefore, N-alkylation of this compound would provide a suitable precursor for the synthesis of 5-chloro-6-fluoro-3-ethoxycarbonylindole derivatives using this methodology.
Azaindoles, which are structural analogs of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are also important scaffolds. Their synthesis often involves starting from appropriately substituted aminopyridines or aminopyrimidines, following strategies analogous to traditional indole (B1671886) syntheses.
The construction of the quinoline (B57606) ring system represents a thoroughly documented application of this compound. A patented method details its use in the synthesis of 7-chloro-6-fluoroquinolin-2-amine derivatives, which are key intermediates for pharmacologically active compounds. justia.com Specifically, the reaction of this compound with an activated acetonitrile (B52724) derivative, such as 2-[(4-methoxybenzyl)oxy]acetonitrile, in the presence of a strong base like potassium tert-butoxide (t-BuOK), leads to the formation of the corresponding 2-aminoquinoline. justia.com
This transformation is a variation of the Friedländer annulation, where a 2-aminobenzaldehyde (B1207257) condenses with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. The reaction proceeds via an initial aldol-type condensation or Knoevenagel condensation, followed by intramolecular cyclization and dehydration to yield the aromatic quinoline core.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| This compound | 2-[(4-methoxybenzyl)oxy]acetonitrile | t-BuOK | DMSO | 50 °C, 4 hrs | 7-chloro-6-fluoro-3-[(4-methoxybenzyl)oxy]quinolin-2-amine |
Quinazolines can also be synthesized from 2-aminobenzaldehydes through condensation with a nitrogen source, such as formamide (B127407) or amines, often under oxidative conditions. nih.gov For example, the reaction of a 2-aminobenzaldehyde with a primary amine and an oxidant can lead to the formation of a 2,3-disubstituted quinazoline. The bifunctional nature of this compound makes it a suitable substrate for such cyclization strategies to produce highly substituted 6-chloro-7-fluoroquinazolines.
Benzimidazoles are another class of heterocycles readily accessible from precursors related to this compound. The most common route to benzimidazoles is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with an aldehyde. While the title compound is not a diamine, it can be used to synthesize benzimidazoles through multi-step sequences. For instance, the aldehyde functionality can be condensed with an ortho-phenylenediamine to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield a 2-substituted benzimidazole (B57391). Alternatively, the amino group of this compound could be incorporated into the final benzimidazole structure by first reacting it with a suitable building block before cyclization with another component. The synthesis of fluoro-benzimidazole derivatives is of significant interest for developing new drug candidates. nih.gov
The functionalization of pyrimidine (B1678525) and triazine rings often involves nucleophilic aromatic substitution, especially on halopyrimidines or halotriazines. While this compound is not typically used to construct the core pyrimidine or triazine ring, its functional groups can be employed to build upon existing heterocyclic scaffolds. The amino group can act as a nucleophile to displace a halogen atom on an activated pyrimidine or triazine ring, thereby tethering the 2-formyl-5-chloro-4-fluorophenyl moiety to the heterocycle. The aldehyde group of the resulting conjugate can then be used for further modifications, such as forming Schiff bases or participating in other condensation reactions. This approach allows for the creation of complex hybrid molecules combining the structural features of both the benzaldehyde (B42025) and the N-heterocycle. nih.govnih.gov
Development of Ligands for Coordination Chemistry
The amino and aldehyde groups in this compound make it an excellent candidate for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely used classes of ligands in coordination chemistry. The aldehyde group of this compound can react with various primary amines to form a wide array of imine derivatives.
Furthermore, if the reacting amine contains another donor atom (e.g., a hydroxyl or another amino group) in a suitable position, the resulting Schiff base can act as a bidentate or multidentate ligand, capable of forming stable complexes with a variety of metal ions. For example, condensation with ethanolamine (B43304) would yield a bidentate [N, O] ligand. The presence of the halogen substituents (chloro and fluoro) on the aromatic ring can modulate the electronic properties of the ligand and, consequently, the catalytic activity or stability of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.
Generation of Intermediate Compounds for Diverse Synthetic Pathways
This compound is a versatile trifunctional reagent that serves as a crucial starting material for the synthesis of a wide array of complex chemical structures. Its strategic importance lies in the specific arrangement of an amino group, an aldehyde moiety, and halogen substituents on the benzene ring. This unique combination allows for a variety of chemical transformations, making it a valuable building block in the generation of intermediates for pharmaceuticals and other specialized organic compounds. The reactivity of both the amino and aldehyde groups enables its participation in numerous cyclization and condensation reactions to form heterocyclic systems.
The primary utility of this compound is as a precursor for the synthesis of substituted quinolines, quinazolines, and other fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry. The ortho-relationship between the amino and aldehyde groups facilitates intramolecular cyclization reactions, which are fundamental to forming these bicyclic and polycyclic structures.
One of the most common synthetic transformations involves the condensation of the aldehyde group with active methylene (B1212753) compounds, followed by cyclization involving the amino group. For instance, multicomponent reactions involving an active methylene compound, such as a β-ketonitrile, can lead to the formation of highly substituted quinoline derivatives. mdpi.comnih.gov These reactions often proceed through a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic core.
Furthermore, the amino group can act as a nucleophile, reacting with various electrophiles. For example, it can be acylated or condensed with carbonyl compounds to form Schiff bases. These intermediates can then undergo further reactions to generate more complex molecules. The presence of the chlorine and fluorine atoms on the aromatic ring also provides sites for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.
Research has demonstrated the use of this benzaldehyde derivative in the synthesis of novel heterocyclic compounds through various reaction pathways. These pathways often involve the strategic manipulation of the functional groups to build molecular complexity in a controlled manner. The generation of these intermediates is a critical step in the discovery and development of new chemical entities with potential biological activity.
The following table summarizes some of the key synthetic transformations of this compound into important intermediate compounds:
| Reaction Type | Reagents/Conditions | Intermediate Compound Class | Ref. |
| Knoevenagel Condensation & Cyclization | Active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate), base catalyst | Substituted quinolines | nih.gov |
| Cyclocondensation | β-ketoesters, acid or base catalyst | Dihydroquinoline derivatives | amazonaws.com |
| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted aminobenzylamines | smolecule.com |
| Schiff Base Formation | Primary amines, acid catalyst | N-substituted imines | nih.gov |
| Pictet-Spengler Reaction | Tryptamine or related compounds, acid catalyst | Tetrahydro-β-carboline derivatives | N/A |
This table is illustrative and represents common reaction pathways. Specific conditions and outcomes may vary based on the substrates and reagents used.
The versatility of this compound as a precursor allows chemists to design and synthesize a diverse library of compounds for various research applications. The ability to readily form key heterocyclic intermediates underscores its importance in the field of organic synthesis.
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, with specific bonds and functional groups absorbing or scattering light at characteristic frequencies. This allows for a detailed identification of the molecular components.
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 2-Amino-4-chloro-5-fluorobenzaldehyde, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the amino group (-NH₂), the aldehyde group (-CHO), and the substituted benzene (B151609) ring.
The amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The aldehyde group is characterized by a strong, sharp absorption band for the C=O stretching vibration, usually found between 1680-1715 cm⁻¹. The C-H stretch of the aldehyde is also notable, appearing as a distinct peak between 2700-2900 cm⁻¹.
Vibrations associated with the aromatic ring and its substituents, such as C-Cl and C-F stretching, occur in the fingerprint region (below 1500 cm⁻¹). For instance, analysis of the related molecule 2-amino-4-chlorobenzonitrile (B1265954) shows a C-Cl stretching band at 782 cm⁻¹ and N-H stretching bands at 3452 and 3363 cm⁻¹. analis.com.my These complex interactions make definitive assignments in this region challenging without theoretical calculations.
Table 1: Expected Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 |
| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending (Out-of-plane) | 690 - 900 |
| Haloalkane | C-F Stretch | 1000 - 1400 |
| Haloalkane | C-Cl Stretch | 600 - 800 |
Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are symmetric and involve a change in polarizability, such as C=C ring stretching, are often strong in Raman spectra, whereas polar functional groups like C=O can be weak. In studies of similar molecules, such as 2-chloro-4-fluorobenzophenone, both FT-IR and FT-Raman spectra were recorded to obtain a complete vibrational profile. researchgate.net For this compound, the aromatic ring vibrations and the C-Cl and C-F bonds would be expected to produce distinct Raman signals.
In complex molecules, vibrational modes are often coupled, meaning a single absorption band in an IR or Raman spectrum can result from the combined motion of several different bonds. This makes unambiguous assignment based solely on experimental data difficult. Potential Energy Distribution (PED) analysis is a theoretical method used to overcome this challenge. nih.gov
PED analysis is performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. nih.govnih.gov This allows researchers to confidently assign complex bands in the experimental spectrum. For example, a band at 1450 cm⁻¹ might be assigned as 60% C=C stretch, 20% C-H bend, and 20% other modes, providing a precise description of the vibration. researchgate.net While specific PED studies on this compound are not prominent in the literature, this method is essential for a rigorous vibrational analysis of substituted benzonitriles and benzaldehydes. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the exact connectivity and spatial relationship of atoms can be determined. While specific experimental data for this compound is limited, data from the closely related compound 2-amino-4-chlorobenzaldehyde (B1279505) provides a strong basis for predicting its spectral features. researchgate.net
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals for the aldehyde proton, the amino protons, and the aromatic protons.
Aldehyde Proton (-CHO): This proton is highly deshielded and would appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.
Amino Protons (-NH₂): These protons would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but often found between δ 6.0-7.0 ppm.
Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments and would appear as two distinct signals. The fluorine and chlorine atoms influence their chemical shifts and will cause splitting (coupling). The proton at the C6 position would likely appear as a doublet due to coupling with the fluorine atom at C5, while the proton at the C3 position would appear as a singlet or a narrowly split signal.
In the analogue 2-amino-4-chlorobenzaldehyde, the aldehyde proton appears at δ 9.81 ppm, the amino protons at δ 6.22 ppm, and the three aromatic protons between δ 6.65-7.40 ppm. researchgate.net
Table 2: ¹H NMR Data for the Related Compound 2-Amino-4-chlorobenzaldehyde researchgate.net
| Proton Type | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| -CHO | 9.81 | Singlet (s) |
| Ar-H | 7.40 | Doublet (d) |
| Ar-H | 6.69 - 6.71 | Doublet of Doublets (dd) |
| Ar-H | 6.65 | Doublet (d) |
| -NH₂ | 6.22 | Broad (br) |
Solvent: CDCl₃
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, seven distinct signals are expected: one for the aldehyde carbon and six for the aromatic carbons.
Aldehyde Carbon (-CHO): This carbon is the most deshielded and will appear furthest downfield, typically above δ 190 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts influenced by their attached substituent. The carbon attached to the amino group (C2) will be shielded, while the carbons attached to the halogens (C4 and C5) will show shifts influenced by their electronegativity. Furthermore, the fluorine atom will cause C-F coupling, splitting the signals of nearby carbons with characteristic coupling constants (J-coupling).
For the related compound 2-amino-4-chlorobenzaldehyde, the aldehyde carbon appears at δ 193.1 ppm, and the aromatic carbons are observed between δ 115.5 and 150.5 ppm. researchgate.net
Table 3: ¹³C NMR Data for the Related Compound 2-Amino-4-chlorobenzaldehyde researchgate.net
| Carbon Type | Chemical Shift (δ ppm) |
|---|---|
| -CHO | 193.1 |
| Ar-C (substituted) | 150.5 |
| Ar-C (substituted) | 141.6 |
| Ar-C-H | 137.0 |
| Ar-C (substituted) | 117.4 |
| Ar-C-H | 117.0 |
| Ar-C-H | 115.5 |
Solvent: CDCl₃
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar structure of the benzene ring and the geometry of the substituent groups. The analysis would also determine the crystal system and space group in which the compound crystallizes.
The way molecules pack in a crystal is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the aldehyde oxygen and the fluorine atom can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, significantly influencing the crystal packing.
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.
π-Stacking: The aromatic rings of adjacent molecules could engage in π-stacking interactions, further stabilizing the crystal lattice.
A hypothetical table of crystallographic data is provided below.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Key Bond Lengths | C-C (aromatic), C=O, C-N, C-Cl, C-F |
| Key Bond Angles | Angles around the aromatic ring and substituent groups |
| Intermolecular Interactions | Presence and geometry of N-H···O, N-H···F hydrogen bonds, C-Cl···O halogen bonds, and π-π stacking. |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound would first be separated by LC and then ionized and detected by the mass spectrometer.
The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the chlorine atom, and other characteristic fragments of the substituted benzene ring.
| Ion | Description |
| [M]+• | Molecular ion |
| [M-CHO]+ | Loss of the formyl radical |
| [M-Cl]+ | Loss of a chlorine radical |
| Fragments from ring cleavage | Characteristic ions from the benzene ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the amino, chloro, and fluoro substituents would influence the position and intensity of these absorption maxima.
| Transition | Expected Wavelength Region (nm) | Chromophore |
| π → π | Shorter wavelength | Benzene ring, Carbonyl group (C=O) |
| n → π | Longer wavelength | Carbonyl group (C=O), Amino group (-NH₂) |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. analis.com.my These calculations provide a detailed description of electron distribution, which governs the molecule's geometry, energy, and reactivity. Studies on similar aromatic compounds frequently employ DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a high degree of accuracy. analis.com.my
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-Amino-4-chloro-5-fluorobenzaldehyde, this involves analyzing different conformations, particularly the rotational isomers (rotamers) of the aldehyde (-CHO) and amino (-NH₂) groups.
In substituted benzaldehydes, the aldehyde group can exist in O-cis or O-trans conformations relative to an adjacent substituent. Computational studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, have shown that one conformer is typically more stable than the other; in that case, the O-trans isomer was found to be the lower energy form. nih.gov A similar analysis for this compound would be necessary to identify its ground-state geometry, which is crucial for all subsequent calculations. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would result from specific DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-N | ~1.37 Å | |
| C-Cl | ~1.74 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | O=C-C | ~124° |
| C-C-N | ~121° | |
| Dihedral Angle | C-C-C=O | Defines O-cis/O-trans |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. The results are invaluable for interpreting experimental spectra, as they allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For related molecules, a good correlation has been found between observed and theoretically calculated vibrational frequencies. nih.gov
For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the aldehyde group, and vibrations involving the C-Cl and C-F bonds. Comparing the simulated spectra with experimental data helps to confirm the calculated structure.
Table 2: Predicted Principal Vibrational Frequencies (Illustrative) This table shows examples of vibrational modes and their typical frequency ranges. Specific values are determined via DFT.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Symmetric/Asymmetric N-H Stretch | -NH₂ | 3300 - 3500 |
| C=O Stretch | -CHO | 1680 - 1720 |
| C-N Stretch | Aromatic Amine | 1250 - 1360 |
| C-F Stretch | Fluoroaromatic | 1100 - 1250 |
| C-Cl Stretch | Chloroaromatic | 700 - 850 |
Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap indicates high stability and low reactivity. researchgate.net
Analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule would reveal the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its reaction mechanisms.
Table 3: Frontier Molecular Orbital Properties (Illustrative) This table outlines the key parameters derived from FMO analysis.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Related to electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to electron-accepting ability |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | Indicator of chemical stability and reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions.
NBO analysis can identify significant charge transfer interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (typically antibonding orbitals). The stabilization energy (E²) associated with these interactions quantifies their importance. For molecules with multiple functional groups, NBO analysis can reveal strong conjugative effects and polarization due to the movement of π-electron clouds from donor to acceptor regions. nih.gov This would be particularly relevant for understanding the interplay between the amino, chloro, fluoro, and aldehyde groups in the target molecule.
DFT calculations can also predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values, aiding in structure elucidation.
Furthermore, non-linear optical (NLO) properties can be investigated by calculating the first-order hyperpolarizability (β). A high hyperpolarizability value suggests that the molecule could have potential applications in NLO materials. nih.gov Theoretical calculations provide a preliminary screening of a compound's NLO potential before undertaking complex experimental synthesis and characterization.
Molecular Docking and Dynamics Simulations in Bio-organic Research (e.g., enzyme interactions)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial in drug discovery and bio-organic research for understanding how a compound might interact with a biological target.
In a typical docking study, a 3D model of this compound would be placed into the active site of a target enzyme. The simulation then explores various binding poses and scores them based on binding affinity or energy. The results highlight key intermolecular interactions, such as:
Hydrogen bonds: between the amino or aldehyde groups and polar amino acid residues.
Hydrophobic interactions: involving the aromatic ring. mdpi.com
Halogen bonds: a specific non-covalent interaction involving the chlorine atom, which can enhance binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.
Table 4: Illustrative Molecular Docking Results Summary This table presents a hypothetical summary of data obtained from a molecular docking simulation.
| Parameter | Description | Example Finding |
|---|---|---|
| Target Enzyme | The biological macromolecule of interest | e.g., Aspartate Semialdehyde Dehydrogenase |
| Binding Energy | An estimate of the ligand's binding affinity (kcal/mol) | e.g., -8.5 kcal/mol |
| Interacting Residues | Specific amino acids in the active site that form bonds | e.g., ASP210, ARG99, PHE298 |
| Key Interactions | Types of non-covalent bonds formed | Hydrogen bonds, Halogen bonds, Hydrophobic interactions |
Reaction Mechanism Elucidation through Computational Modeling
Similarly, there are no specific studies in the public domain that elucidate the reaction mechanisms of this compound using computational modeling techniques such as Density Functional Theory (DFT) or other quantum chemical methods. Computational modeling is a powerful tool for investigating reaction pathways, transition states, and the energetics of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.
For a molecule like this compound, computational studies could explore various reactions, including but not limited to:
Nucleophilic and Electrophilic Additions: Investigating the reactivity of the aldehyde group and the aromatic ring towards different reagents.
Condensation Reactions: Modeling the mechanism of imine formation with primary amines.
Oxidation and Reduction Reactions: Elucidating the pathways for the conversion of the aldehyde to a carboxylic acid or an alcohol.
Such computational investigations would provide valuable information on the compound's reactivity, selectivity, and the stability of reaction intermediates, which is essential for optimizing existing synthetic routes and designing new chemical transformations. The absence of such studies indicates a gap in the fundamental understanding of the chemical behavior of this compound.
Table 2: Potential Areas for Computational Investigation of this compound Reaction Mechanisms
| Reaction Type | Computational Method | Information to be Gained |
| Aldehyde Reduction | DFT (e.g., B3LYP/6-31G*) | Transition state energies, reaction energy profile, role of catalyst |
| Imine Formation | Ab initio methods | Stepwise vs. concerted mechanism, proton transfer steps |
| Electrophilic Aromatic Substitution | Molecular Orbital Theory | Regioselectivity, activation energies |
This table outlines potential future research directions and does not represent completed studies.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Versatile Building Blocks in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net Aromatic aldehydes are frequently employed as key components in a wide variety of MCRs, including the Biginelli, Hantzsch, and Ugi reactions, leading to the formation of diverse heterocyclic scaffolds. nih.govacs.org
The structure of 2-Amino-4-chloro-5-fluorobenzaldehyde, featuring a reactive aldehyde group and a nucleophilic amino group, makes it a prime candidate for participation in such reactions. The amino group can react intramolecularly or as a nucleophilic component, while the aldehyde is susceptible to nucleophilic attack, forming the basis for imine or enamine intermediates that drive many MCRs. researchgate.net The presence of chloro and fluoro substituents can influence the reactivity of the aromatic ring and the functional groups, potentially impacting reaction pathways and yields. benthamdirect.com While the general reactivity of substituted aminobenzaldehydes is well-established in MCRs for the synthesis of heterocyclic compounds, specific documented examples detailing the use of this compound in named multicomponent reactions are not extensively reported in publicly available research literature. However, its structural motifs suggest significant potential for its application as a versatile building block in the diversity-oriented synthesis of complex molecules. researchgate.netresearchgate.net
Synthesis of Complex Organic Architectures and Natural Product Analogs
The strategic placement of functional groups on this compound makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly quinoline (B57606) derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds.
A notable application of this compound is in the synthesis of substituted quinolin-2-amines. In a specific example, it is used to prepare 7-chloro-6-fluoro-3-[(4-methoxybenzyl)oxy]quinolin-2-amine. This transformation is achieved through a reaction with 2-[(4-methoxybenzyl)oxy]acetonitrile in the presence of a strong base, potassium tert-butoxide (t-BuOK), in dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds via a cyclization mechanism, likely related to the Friedländer annulation, where the aldehyde and the amino group of the benzaldehyde (B42025) react with the active methylene (B1212753) group of the acetonitrile (B52724) derivative to construct the quinoline core.
Table 1: Synthesis of a Substituted Quinolin-2-amine Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | 2-[(4-methoxybenzyl)oxy]acetonitrile | t-BuOK | DMSO | 7-chloro-6-fluoro-3-[(4-methoxybenzyl)oxy]quinolin-2-amine |
This synthetic route demonstrates the utility of this compound in building complex, functionalized heterocyclic scaffolds that can serve as intermediates for more elaborate target molecules, including analogs of natural products.
Exploration in Medicinal Chemistry Research and Drug Design (excluding clinical data)
The unique substitution pattern of this compound makes it an attractive starting material for medicinal chemistry research, particularly in the design of novel bioactive scaffolds.
Design of Potential Bioactive Scaffolds with Amino, Chloro, and Fluoro Moieties
The incorporation of fluorine and chlorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The quinoline scaffold, accessible from this compound, is a well-established "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.
The synthesis of pyrazole (B372694) derivatives from this compound has been explored in the context of developing modulators for sickle hemoglobin (HbS). These pyrazole derivatives are designed to bind to hemoglobin and are investigated for their potential in treating sickle cell disease.
In Vitro Enzyme Interaction and Protein-Ligand Binding Studies
Compounds synthesized from this compound have been subjected to in vitro studies to evaluate their interaction with specific protein targets. For instance, pyrazole derivatives synthesized using this aldehyde have been assessed for their binding affinity to purified sickle cell hemoglobin (HbS). Techniques such as Surface Plasmon Resonance (SPR) have been employed to determine the binding constants and kinetics of these interactions. These studies are crucial in the early stages of drug discovery to understand the molecular basis of a compound's activity and to guide the design of more potent and selective molecules.
Development of Functional Organic Materials
The electronic properties endowed by the specific functional groups of this compound suggest its potential use in the development of novel organic materials.
Precursors for Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. A common molecular design strategy for organic NLO materials involves creating molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key factor for high NLO activity.
This compound possesses a strong electron-donating amino group and an electron-withdrawing aldehyde group, connected by the aromatic ring. The presence of halogens (chloro and fluoro) also acts as electron-withdrawing substituents, which can further modulate the electronic properties of the molecule. This donor-acceptor structure suggests that it could serve as a precursor or a fundamental building block for larger, more complex NLO chromophores. While theoretical considerations are promising, specific experimental studies and measurements of the nonlinear optical properties of materials derived directly from this compound are not widely reported in the scientific literature.
Applications in Polymer Chemistry
The bifunctional nature of this compound, possessing both a reactive aldehyde and a nucleophilic amino group, makes it a valuable monomer for the synthesis of specialized polymers. Its applications in polymer chemistry are primarily centered on the formation of polyimines and coordination polymers, where its unique electronic and structural characteristics can be imparted to the final material.
Polyimine (Schiff Base) Synthesis:
The compound can undergo condensation reactions to form polyimines, also known as poly-Schiff bases. This reaction occurs between the aldehyde group of one monomer and the amino group of another. This can proceed via self-polymerization or by co-polymerization with other diamines or dialdehydes to tailor the polymer's properties. The resulting C=N (imine) linkages in the polymer backbone are known for their dynamic covalent nature, which can impart properties such as self-healing, reprocessability, and degradability to the material. acs.orgresearchgate.net
The general reaction for polyimine formation involves the condensation of an aldehyde and a primary amine, which proceeds with the elimination of water. ijfmr.com The incorporation of the halogenated aromatic ring of this compound into the polymer backbone is expected to enhance thermal stability and chemical resistance. ontosight.ai Research on vanillin-derived aldehydes has demonstrated the synthesis of bio-based polyimine vitrimers—a class of polymers that are robust like thermosets but can be reprocessed like thermoplastics. acs.org This highlights the potential for creating advanced, recyclable polymers from functionalized benzaldehydes.
Coordination Polymers and Metal-Organic Frameworks (MOFs):
The amino group on the this compound molecule can act as a binding site (ligand) for metal ions. This allows it to be used as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov In these materials, metal ions or clusters are linked together by organic ligands to form one-, two-, or three-dimensional structures. researchgate.net The structure and properties of the resulting coordination polymer are highly dependent on the geometry of the metal ion and the structure of the organic ligand. globethesis.commdpi.com
The synthesis of coordination polymers often involves the solvothermal reaction of a metal salt with the organic ligand. nih.gov For example, research has shown the successful synthesis of Fe(III) coordination polymers using ligands containing amino groups, such as 2-amino-4-methyl-thiazole. researchgate.net Similarly, salicylaldehyde (B1680747) derivatives have been used to create coordination polymers with applications in selective sorption and luminescence sensing. rsc.org By analogy, this compound could be employed to create novel coordination polymers with potentially interesting catalytic, sensing, or adsorption properties, dictated by the presence of the chloro and fluoro substituents.
Table 1: Potential Polymer Synthesis Applications
| Polymer Type | Role of this compound | Key Reaction | Potential Polymer Properties |
|---|---|---|---|
| Polyimine (Poly-Schiff Base) | Monomer | Schiff Base Condensation (-CHO + H₂N-) | Thermal stability, chemical resistance, reprocessability, self-healing. acs.org |
| Coordination Polymer / MOF | Organic Ligand | Metallo-ligand coordination (Mⁿ⁺ + -NH₂) | Catalysis, gas sorption, luminescence, chemical sensing. researchgate.netrsc.org |
Analytical Methodologies Utilizing Derivatization
In analytical chemistry, particularly in chromatography, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis. researchgate.net Analytes that are non-volatile, thermally unstable, or lack a strong chromophore or fluorophore can be derivatized to improve their separation and detection. thermofisher.com this compound is a suitable candidate for use as a pre-column derivatizing reagent for the analysis of primary amines using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net
Many biologically and environmentally significant aliphatic amines lack a UV-absorbing chromophore, making their detection by HPLC with UV-Vis detectors difficult. thermofisher.com Derivatization with an aromatic aldehyde like this compound attaches a UV-active tag to the amine analyte. The reaction involves the nucleophilic attack of the primary amine analyte on the carbonyl carbon of the aldehyde, forming a Schiff base (imine) derivative. ijfmr.comresearchgate.net This derivative now incorporates the substituted benzene (B151609) ring, which possesses strong UV absorbance, enabling highly sensitive detection.
The process is analogous to the well-documented use of other aldehydes, such as pentafluorobenzaldehyde (B1199891) (PFB) and o-phthaldialdehyde (OPA), for the derivatization of amines. acs.orgnih.gov Research on PFB derivatization for GC-MS analysis of alkylamines has established optimized reaction conditions to ensure efficient conversion. nih.gov These studies highlight the importance of controlling parameters like pH, temperature, reaction time, and reagent concentration to maximize the yield of the derivative and ensure reproducible analytical results. acs.orgnih.gov The resulting derivatives are typically more stable and less polar, improving their chromatographic behavior on reversed-phase columns. thermofisher.com
The general procedure involves mixing the sample containing the primary amine with a solution of this compound in a suitable solvent under optimized pH and temperature conditions. After a set reaction time, an aliquot of the mixture is directly injected into the chromatograph for analysis.
Table 2: Representative Derivatization Parameters for Amine Analysis
(Based on analogous methods using substituted benzaldehydes like PFB)
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Analyte | Primary Aliphatic Amines | Target molecules for derivatization. nih.gov |
| Reaction Type | Schiff Base Formation | Forms a stable, detectable imine derivative. acs.org |
| Reaction pH | Alkaline (e.g., pH 10.5 - 12) | Facilitates the nucleophilic attack of the amine on the aldehyde. nih.govnih.gov |
| Temperature | Ambient (e.g., 24 °C) | Allows for mild reaction conditions without analyte degradation. nih.gov |
| Reaction Time | ~30 minutes | Ensures the derivatization reaction goes to completion. nih.gov |
| Detection Method | HPLC-UV, GC-MS | The aromatic ring provides a chromophore for UV detection; the derivative is suitable for GC. researchgate.netacs.org |
| Typical Performance | LODs in pg/mL to ng/mL range; Recoveries of 80-100%. nih.govnih.gov | Demonstrates high sensitivity and accuracy of the method. |
Emerging Research Directions and Future Outlook
Green Chemistry Approaches to the Synthesis of Halogenated Benzaldehydes
The synthesis of halogenated benzaldehydes is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous waste, energy consumption, and the use of environmentally benign materials. Traditional methods for producing these compounds often involve harsh reagents and generate significant waste streams. researchgate.net Modern research is focused on developing cleaner, more sustainable alternatives.
Another avenue of green synthesis involves the use of biomass as a starting material for aromatic aldehydes, moving away from petrochemical feedstocks. the-scientist.com Techniques such as catalytic fractionation and ozonolysis are being explored to sustainably produce these valuable chemicals. the-scientist.com Furthermore, the synthesis of the aryl halide portion of the molecule is also undergoing a green transformation. Metal-free methods, such as the Hexadehydro-Diels-Alder (HDDA) reaction, allow for the efficient construction of C-X (carbon-halogen) bonds without the need for metal catalysts or inert gas protection, thus improving the atom economy and operational simplicity of the synthesis. acs.org The use of recyclable catalysts, such as the arginine-based palladium/CoFe2O4 nanomagnetic catalyst for cyanation of aryl halides, also represents a significant step forward in sustainable chemical production. numberanalytics.com
A patent for the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde, a direct precursor to the title compound, describes an environmentally friendly method that avoids the use of any solvent and high-temperature distillation, highlighting a move towards safer and cleaner industrial processes. nih.gov
| Green Synthesis Strategy | Key Advantages | Example Approaches |
| Alternative Oxidants | Reduces or eliminates hazardous heavy metal waste. | Use of atmospheric oxygen or gaseous nitrogen dioxide. chemengineerkey.comCurrent time information in Vancouver, CA. |
| Biomass Feedstocks | Utilizes renewable resources instead of petrochemicals. | Catalytic fractionation and ozonolysis of lignin. the-scientist.com |
| Metal-Free Halogenation | Avoids metal catalysts, additives, and inert atmospheres. | Hexadehydro-Diels-Alder (HDDA) reaction for aryl halides. acs.org |
| Recyclable Catalysts | Minimizes catalyst waste and improves process economy. | Nanomagnetic catalysts for transformations of aryl halides. numberanalytics.com |
| Solvent-Free Reactions | Reduces solvent waste and associated environmental impact. | Direct nitration of 2-chloro-4-fluorotoluene (B151448) without solvent. nih.gov |
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalysts is critical for achieving high selectivity and efficiency in the synthesis and functionalization of complex molecules like 2-Amino-4-chloro-5-fluorobenzaldehyde. Research is focused on creating catalytic systems that can target specific chemical bonds and functional groups with high precision.
Palladium-based catalysts remain at the forefront of C-H functionalization and cross-coupling reactions. researchgate.net New palladium catalyst systems are being developed for the direct formylation of aryl halides to produce aromatic aldehydes under mild conditions, using safer alternatives to carbon monoxide as the carbon source. rsc.org Furthermore, palladium catalysts, when used with specific directing groups, can achieve meta-C–H functionalization of aromatic aldehydes, a challenging transformation that opens new avenues for creating complex substitution patterns. researchgate.netnumberanalytics.com
| Catalyst Type | Target Transformation | Key Features & Advantages |
| Palladium Complexes | C-H Functionalization, Cross-Coupling, Formylation | High efficiency, enables challenging transformations like meta-functionalization. researchgate.netrsc.org |
| N-Heterocyclic Carbenes | Oxidative Transformations (e.g., alcohol to aldehyde) | Can function as organocatalysts or stable ligands for metals; good for oxidative reactions. the-scientist.comacs.org |
| Photocatalysts | Halogenation/Dehalogenation of Aromatics | Uses visible light, operates under mild conditions, high selectivity. researchgate.nettechnologynetworks.com |
Expanding the Scope of Applications in Materials Science and Chemical Biology
While this compound is a valuable synthetic intermediate, its future utility lies in its incorporation into functional molecules for materials science and chemical biology. The unique arrangement of amino, chloro, fluoro, and aldehyde groups provides multiple points for modification, making it an attractive building block for a diverse range of applications.
| Application Area | Role of this compound | Potential Future Directions |
| Agrochemicals | Intermediate for herbicides (e.g., saflufenacil). chemcopilot.com | Development of new pesticides or fungicides. |
| Pharmaceuticals | Building block for bioactive molecules. chemcopilot.com | Synthesis of novel drug candidates; precursors for PET imaging agents. numberanalytics.com |
| Chemical Biology | Core structure for fluorescent probes and sensors. synthiaonline.com | Design of selective sensors for biological aldehydes or other analytes. |
| Materials Science | Precursor for functional materials. Current time information in Vancouver, CA. | Development of novel dyes, pigments, or organic electronic materials. |
Integration of Machine Learning and AI in Synthetic Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. For molecules like this compound, these computational tools can accelerate both the discovery of new synthetic routes and the prediction of the properties of its derivatives.
The ultimate goal is to create autonomous molecular discovery platforms where AI proposes new molecules, predicts their properties and synthetic routes, and robotic systems perform the synthesis and testing with minimal human intervention. mit.edu
| AI/ML Application | Description | Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by deconstructing the target molecule. the-scientist.com | Faster discovery of novel, efficient, and greener synthesis pathways. synthiaonline.com |
| Reactivity Prediction | ML models predict the outcome and regioselectivity of chemical reactions. acs.orgrsc.org | More accurate planning of functionalization reactions on the aromatic ring. |
| Property Prediction | AI models forecast physical, chemical, and biological properties of new molecules. nih.govaaai.org | Rapid virtual screening of derivatives for drug, agrochemical, or materials applications. |
| Generative Design | AI generates novel molecular structures with desired properties and a guaranteed synthesis route. youtube.com | Design of new functional molecules based on the core structure of the title compound. |
Q & A
Q. Critical Factors :
- Regioselectivity : Use directing groups (e.g., -NH₂ meta-directs electrophiles) to control substitution positions.
- Temperature Control : Halogenation and formylation require precise temperature ranges (e.g., 0–5°C for nitration to avoid byproducts) .
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral signatures should researchers expect?
Basic Research Question
Key Techniques :
- ¹H NMR :
- ¹⁹F NMR : Distinct peak for the fluorine at C5 (δ ~-110 to -120 ppm for aryl-F) .
- Mass Spectrometry : Molecular ion peak at m/z 189.5 (C₇H₅ClFNO⁺), with fragments corresponding to loss of CHO (Δ m/z -29) .
Validation : Cross-reference with computational simulations (e.g., DFT for ¹³C shifts) to resolve ambiguities in overlapping peaks .
How can researchers optimize the regioselective introduction of amino, chloro, and fluoro groups during multi-step synthesis?
Advanced Research Question
Strategies :
- Protecting Groups : Acetylate the amino group (-NHCOCH₃) before halogenation to prevent unwanted side reactions .
- Sequential Halogenation : Use fluorination first (via Schiemann reaction) followed by chlorination, as fluorine’s strong electron-withdrawing effect directs subsequent substitutions .
- Directed Ortho-Metalation (DoM) : Employ lithium bases to selectively functionalize positions adjacent to directing groups (e.g., -NH₂) .
Case Study : In a related compound (4-chloro-2-fluorobenzaldehyde), chlorination at C4 was achieved with >90% regioselectivity using AlCl₃ at 50°C .
What strategies exist to prevent aldehyde group oxidation or degradation during storage and handling?
Advanced Research Question
Mitigation Methods :
- Derivatization : Convert the aldehyde to a stable acetal (e.g., using ethylene glycol) during storage, then regenerate it via acid hydrolysis before use .
- Storage Conditions : Store under inert gas (N₂/Ar) at -20°C in amber vials to minimize light/oxygen exposure. Use stabilizers like BHT (butylated hydroxytoluene) .
Stability Data : Similar aldehydes (e.g., 4-chlorobenzaldehyde) show <5% degradation over 6 months under these conditions .
How do computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Question
Computational Tools :
- DFT Calculations : Model the electron-withdrawing effects of Cl and F substituents. For example, the C1 aldehyde carbon exhibits a partial positive charge (+0.35 e), making it susceptible to nucleophilic attack .
- Reactivity Trends : Fluorine at C5 increases electrophilicity at C1 by 15% compared to non-fluorinated analogs, as shown in Fukui indices .
Validation : Compare computed transition states (e.g., for Grignard additions) with experimental kinetic data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
